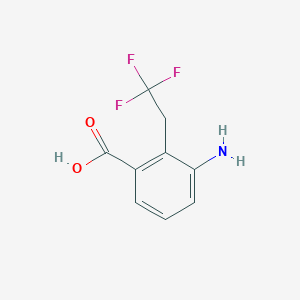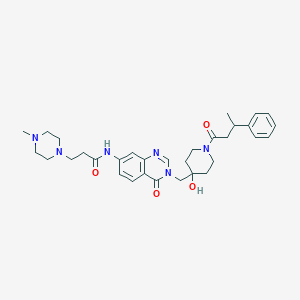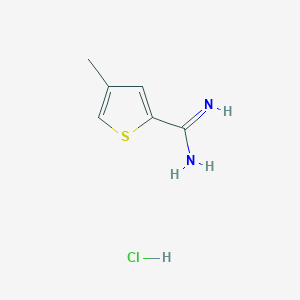
4-Methylthiophene-2-carboximidamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylthiophene-2-carboximidamidehydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthiophene-2-carboximidamidehydrochloride typically involves the following steps:
Formation of 4-Methylthiophene-2-carboxaldehyde: This can be achieved through the Vilsmeier-Haack reaction, where 4-methylthiophene is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form 4-methylthiophene-2-carboxaldehyde.
Conversion to 4-Methylthiophene-2-carboximidamide: The aldehyde group is then converted to an imidamide group through a reaction with ammonium hydroxide or other suitable amines.
Formation of Hydrochloride Salt: Finally, the imidamide compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylthiophene-2-carboximidamidehydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
4-Methylthiophene-2-carboximidamidehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylthiophene-2-carboximidamidehydrochloride involves its interaction with specific molecular targets. The imidamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophene-2-carboxaldehyde: A precursor in the synthesis of 4-Methylthiophene-2-carboximidamidehydrochloride.
4-Methylthiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Formyl-4-methylthiophene: A related compound with an aldehyde group instead of an imidamide group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the imidamide group allows for versatile interactions with various chemical and biological systems .
Properties
Molecular Formula |
C6H9ClN2S |
|---|---|
Molecular Weight |
176.67 g/mol |
IUPAC Name |
4-methylthiophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H8N2S.ClH/c1-4-2-5(6(7)8)9-3-4;/h2-3H,1H3,(H3,7,8);1H |
InChI Key |
CTHPKHPMTURDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


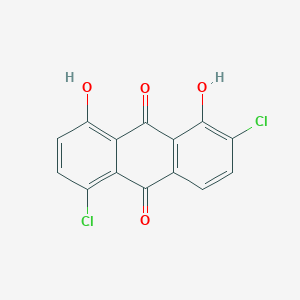
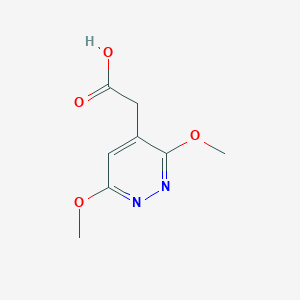
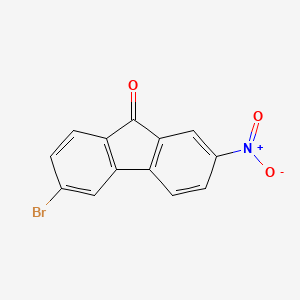
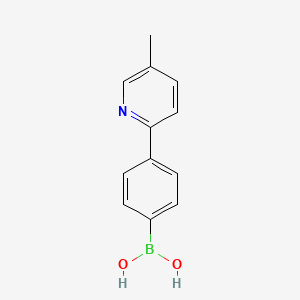

![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
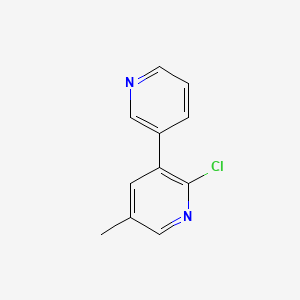
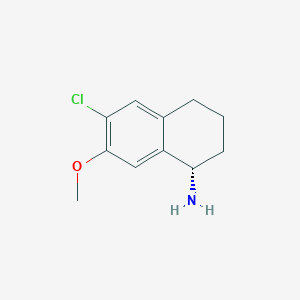

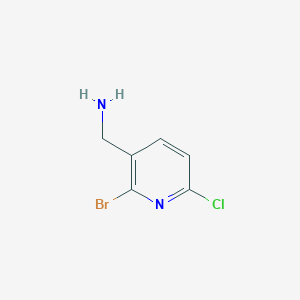
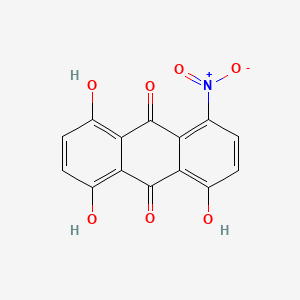
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
